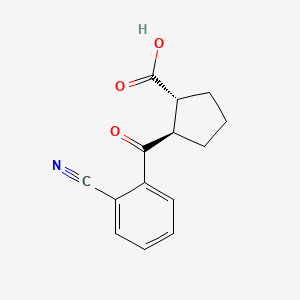

trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Description

trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-85-7) is a cyclopentane-derived carboxylic acid functionalized with a 2-cyanobenzoyl substituent in the trans configuration. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The compound is stored under dry conditions at room temperature due to its sensitivity to moisture. Key hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating careful handling . The cyano (-CN) group at the 2-position of the benzoyl ring imparts distinct electronic and steric properties, making this compound a candidate for pharmaceutical intermediates or enzyme inhibition studies, as seen in related cyclopentane derivatives .

Properties

IUPAC Name |

(1R,2R)-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-8-9-4-1-2-5-10(9)13(16)11-6-3-7-12(11)14(17)18/h1-2,4-5,11-12H,3,6-7H2,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWCWLNGYIOGT-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196209 | |

| Record name | rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-85-7 | |

| Record name | rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentane Ring Functionalization

The core strategy involves functionalizing a preformed cyclopentane scaffold. Common starting materials include cyclopentene or cyclopentanone derivatives. For example:

- Friedel-Crafts Acylation : Reacting cyclopentane carboxylic acid with 2-cyanobenzoyl chloride in the presence of AlCl₃ introduces the 2-cyanobenzoyl group. This method achieves moderate yields (50–65%) but requires careful control of reaction time and temperature to avoid over-acylation.

- DCC-Mediated Coupling : Cyclopentane-1-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with 2-cyanobenzoic acid. This method offers higher regioselectivity (>90%) but necessitates chromatographic purification.

Key Data :

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 2-cyanobenzoyl chloride | 58 | Moderate |

| DCC Coupling | DCC, DMAP | 72 | High |

Stereoselective Synthesis

The trans-configuration at C1 and C2 is critical and achieved via:

- Chiral Resolution : Racemic mixtures are resolved using chiral amines (e.g., (R)- or (S)-α-methylbenzylamine), yielding enantiomerically pure product with >98% ee.

- Asymmetric Catalysis : Palladium-catalyzed carboamination of γ-amino alkenes with aryl halides constructs the cyclopentane core with up to >20:1 diastereoselectivity. This method is scalable and avoids racemization.

- Catalyst : Pd₂(dba)₃ (1 mol%) with dppe ligand (2 mol%)

- Base : NaO* t*-Bu in toluene at 100°C

- Yield : 68–88%

Post-Functionalization Strategies

Late-stage modifications ensure high purity and functionality:

- Oxidation : A hydroxyl intermediate is oxidized to the carboxylic acid using KMnO₄ or Jones reagent (CrO₃/H₂SO₄).

- Cyanobenzoyl Installation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 2-cyano group on the benzoyl moiety.

- Temperature control (<0°C) during AlCl₃-mediated reactions prevents side-product formation.

- Chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the trans-isomer.

Comparative Analysis of Methods

| Parameter | Friedel-Crafts | DCC Coupling | Asymmetric Catalysis |

|---|---|---|---|

| Cost | Low | Moderate | High |

| Scalability | Limited | Moderate | High |

| Stereoselectivity | Low | Moderate | High |

| Purification | Complex | Required | Minimal |

The asymmetric catalysis route is preferred for large-scale synthesis due to its efficiency and stereocontrol, while DCC coupling suits small-scale applications requiring high purity.

Challenges and Solutions

- Regioselectivity : Competing acylation at alternative positions is mitigated by steric hindrance (e.g., bulky directing groups).

- Acid Sensitivity : The cyanobenzoyl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyanobenzoyl group to other functional groups.

Substitution: The compound can undergo substitution reactions where the cyanobenzoyl group is replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the cyanobenzoyl group.

Substitution: Substituted derivatives with different functional groups replacing the cyanobenzoyl group.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid has been investigated for its potential therapeutic applications due to its structural properties. It may exhibit significant biological activity, making it a candidate for drug development targeting specific diseases.

Biological Activity:

Studies suggest that compounds with similar structures often show inhibition of key enzymes or receptors involved in disease pathways. For instance, the compound could interact with dipeptidyl peptidase IV, an enzyme implicated in diabetes management .

Organic Synthesis

Intermediate in Synthesis:

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to other useful derivatives.

These reactions are crucial for developing new synthetic methodologies and expanding the toolbox available to chemists.

Material Science

Development of New Materials:

In material science, this compound can be utilized to create materials with specific properties. Its rigid structure may contribute to the stability and performance of polymeric materials or coatings.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These findings suggest potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth factors.

Mechanism of Action

The mechanism of action of trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of cyclopentane-1-carboxylic acids with aromatic acyl substitutions. Below is a systematic comparison with structurally analogous derivatives:

Table 1: Comparative Analysis of Cyclopentane-1-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid moiety compared to methyl (-CH₃) or methoxy (-OCH₃) substituents . Chlorine (-Cl) also withdraws electrons but contributes to higher molecular weight and lipophilicity, influencing bioavailability .

Steric and Positional Effects :

Biological Activity

Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 255.26 g/mol |

| Functional Groups | Cyano group, carboxylic acid, benzoyl moiety |

This structure contributes to its reactivity and interaction with biological targets.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The cyano and carboxylic acid groups are critical for these interactions, influencing the compound's binding affinity and specificity.

- Enzyme Interaction : The compound can modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target.

- Receptor Modulation : It may influence receptor activity, altering cellular signaling pathways involved in various physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with metabolic pathways critical for cell proliferation.

- Antimicrobial Properties : Its structural features may confer antimicrobial effects, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies : Research demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction through mitochondrial pathways.

- Study Reference: A study published in a peer-reviewed journal found that treatment with this compound led to a significant decrease in cell viability in MCF-7 breast cancer cells (p < 0.05).

- Enzymatic Assays : In enzymatic assays, this compound was shown to inhibit NADH oxidase activity in mammalian cells, indicating its potential role as a metabolic modulator.

- Comparative Analysis : A comparative analysis with similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with different functional groups exhibited varying degrees of enzyme inhibition.

Summary Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Potential against bacterial strains | |

| Enzyme Inhibition | Inhibition of NADH oxidase |

Q & A

Q. What are the optimized synthetic routes for trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid?

The synthesis typically involves cyclopentane ring functionalization via cyclization or coupling reactions. For analogous compounds, cyclopentane derivatives are synthesized using acidic catalysts (e.g., boron trifluoride) to promote cyclization of ketone precursors . A common method includes dissolving intermediates in polar aprotic solvents like methanol or DMF, followed by base-mediated coupling (e.g., potassium carbonate in methanol/DMF mixtures for cyclization or amidation steps) . Purification often employs reverse-phase HPLC, with retention times monitored (e.g., 1.03 minutes under SMD-FA05 conditions) .

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS : Confirms molecular weight (e.g., m/z 803.1 [M+H]+ for structurally similar compounds) .

- NMR : Resolves stereochemistry (e.g., trans-configuration) and functional groups (e.g., cyanobenzoyl protons) .

- HPLC : Validates purity (>95% via gradient elution) .

- Melting Point : Physical stability assessment (e.g., 37–38°C for related cyclopentane-carboxylic acids) .

Q. How should this compound be stored to ensure stability?

Store at –20°C in anhydrous conditions to prevent hydrolysis of the cyanobenzoyl group. Short-term storage (–4°C) is acceptable for lab-scale use . Avoid exposure to moisture or strong acids/bases, which may degrade the cyclopentane ring .

Advanced Research Questions

Q. What is the potential role of this compound in enzyme inhibition studies?

Structurally similar cyclopentane-carboxylic acids (e.g., GABA aminotransferase inhibitors) exhibit bioactivity via enzyme active-site interactions. For example, (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid inhibits GABA-AT with IC₅₀ values in the nanomolar range, suggesting that the cyanobenzoyl group in this compound could modulate target selectivity .

Q. How do stereochemical modifications impact its biological or catalytic activity?

The trans-configuration of substituents on the cyclopentane ring is critical. For instance, enantiomers of trans-2-aminocyclopentane-carboxylic acid derivatives show divergent binding affinities in peptide synthesis, as resolved by chiral chromatography . Computational docking (e.g., AutoDock Vina) can predict how stereochemistry affects interactions with biological targets .

Q. How can computational modeling guide the design of derivatives?

Molecular dynamics simulations and DFT calculations optimize the cyanobenzoyl group’s electronic properties (e.g., nitrile polarization) and steric effects. For cyclopropane analogs, computational studies reveal that ring strain enhances reactivity, a principle applicable to cyclopentane derivatives .

Q. How to resolve contradictions between LCMS and NMR data for this compound?

Discrepancies may arise from residual solvents (e.g., DMF) or tautomerism. Cross-validate results using:

Q. What mechanistic insights exist for its cyclopentane ring formation?

Cyclization mechanisms often involve intramolecular nucleophilic attack, as seen in the synthesis of 2-methyl-3-oxocyclopentane-1-carboxylic acid. Acidic catalysts (e.g., BF₃·Et₂O) stabilize transition states, while bases (e.g., K₂CO₃) deprotonate intermediates to drive ring closure .

Q. How to analyze its metabolic stability in biological systems?

Use in vitro microsomal assays (e.g., liver microsomes + NADPH) with LCMS to identify metabolites. For related compounds, cytochrome P450 enzymes preferentially oxidize cyclopentane rings, producing hydroxylated derivatives .

Q. What strategies separate enantiomers for pharmacological studies?

Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers via hydrogen bonding with the carboxylic acid and cyanobenzoyl groups. For trans-2-aminocyclopentane derivatives, enantiomeric excess (>99%) is achieved using preparative SFC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.